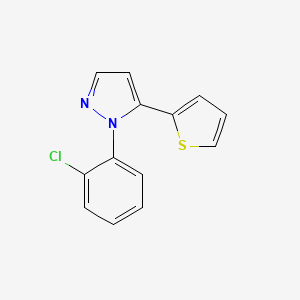![molecular formula C40H58S4Sn2 B572472 4,8-Bis[5-(2-éthylhexyl)thiophène-2-yl]-2,6-bis(triméthylstannyl)benzo[1,2-b:4,5-b']dithiophène CAS No. 1352642-37-5](/img/structure/B572472.png)
4,8-Bis[5-(2-éthylhexyl)thiophène-2-yl]-2,6-bis(triméthylstannyl)benzo[1,2-b:4,5-b']dithiophène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b’]dithiophene is a complex organic compound known for its applications in
Applications De Recherche Scientifique
Évolution photocatalytique de l'hydrogène
Les copolymères à double accepteur à base de BDTT ont attiré l'attention pour leur potentiel dans l'évolution photocatalytique de l'hydrogène. Les chercheurs ont exploré le réglage de l'oxydation des sulfures dans le BDTT pour construire une série de copolymères à base de sulfone. Ces copolymères, en particulier du type A1–A2, sont prometteurs pour surpasser les copolymères de type D–A traditionnels et les homopolymères de type A–A. Notamment, le polymère PBDTTS-1SO a démontré une activité photocatalytique élevée sous illumination de lumière visible, avec un rendement quantique apparent supérieur à 18% à 500 nm .
Applications de biosensibilité
Un nouveau nanocomposite photocathodique, combinant le BDTT et la phtalocyanine de zinc (PTB7-Th/ZnPc), a été développé pour la biosensibilité ultra-sensible. Ce composite présente un rendement élevé de conversion photoélectrique sous illumination de longueurs d'onde longues. Il sert de biosenseur pour la détection du microARN-21 (miARN-21) et présente d'excellentes capacités anti-interférence vis-à-vis des substances réductrices .
Photovoltaïque organique (OPV)
Les dérivés du BDTT ont été étudiés dans les cellules solaires organiques en raison de leurs propriétés optoélectroniques favorables. Leur capacité à absorber la lumière dans les régions visible et proche infrarouge les rend adaptés aux applications OPV. Les chercheurs explorent les matériaux à base de BDTT comme donneurs ou accepteurs d'électrons dans les cellules solaires à hétérojonction en vrac .
Mécanisme D'action
Target of Action
The primary target of 4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b’]dithiophene (BDTT) is the sulfone group . The sulfone group acts as an electron-output site due to its strong electron-withdrawing ability .
Mode of Action
BDTT interacts with its target, the sulfone group, through a process known as sulfide oxidation tuning . This interaction results in the construction of a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups .
Biochemical Pathways
The interaction of BDTT with the sulfone group affects the photocatalytic hydrogen evolution pathway . This pathway is crucial for the conversion of solar energy into chemical energy, a process known as photocatalysis .
Pharmacokinetics
The compound’s photocatalytic activities suggest that it may have high bioavailability in the context of photocatalytic reactions .
Result of Action
The interaction of BDTT with the sulfone group leads to highly efficient photocatalytic hydrogen evolution . The resulting polymer, PBDTTS-1SO, displayed high photocatalytic activities of 97.1 mmol h −1 g −1 and 473 μmol h −1 (6 mg) under visible-light illumination . It also demonstrated an apparent quantum yield exceeding 18% at a wavelength of 500 nm .
Action Environment
Environmental factors can influence the action, efficacy, and stability of BDTT.
Propriétés
Numéro CAS |
1352642-37-5 |
|---|---|
Formule moléculaire |
C40H58S4Sn2 |
Poids moléculaire |
904.564 |
Nom IUPAC |
[4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane |
InChI |
InChI=1S/C34H40S4.6CH3.2Sn/c1-5-9-11-23(7-3)21-25-13-15-29(37-25)31-27-17-19-36-34(27)32(28-18-20-35-33(28)31)30-16-14-26(38-30)22-24(8-4)12-10-6-2;;;;;;;;/h13-18,23-24H,5-12,21-22H2,1-4H3;6*1H3;; |
Clé InChI |
OCFFMJYHZKHRKM-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CC1=CC=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC=C(S5)CC(CC)CCCC)[Sn](C)(C)C |
Origine du produit |
United States |
Q1: What are the advantages of BDT-IID as a photothermal agent compared to other materials?
A1: BDT-IID polymer dots (Pdots) exhibit several advantageous properties as photothermal agents []:
Q2: How effective is BDT-IID in photoacoustic imaging-guided photothermal therapy?
A2: In vivo studies have shown that BDT-IID Pdots can effectively function as a theranostic nanoplatform for photoacoustic imaging-guided photothermal therapy []. The Pdots provide enhanced photoacoustic contrast, enabling clear visualization of the tumor. Simultaneously, their high photothermal conversion efficiency facilitates effective tumor ablation upon laser irradiation. These findings highlight the potential of BDT-IID Pdots for targeted and image-guided cancer treatment.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



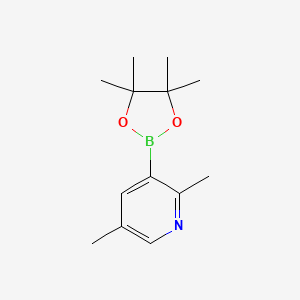

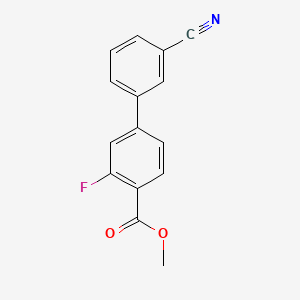

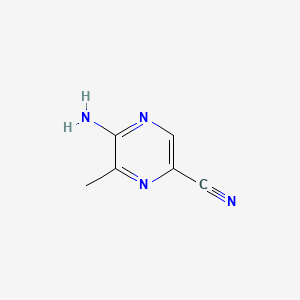
![1H-Pyrido[2,3-b][1,4]oxazin-2-ol](/img/structure/B572402.png)
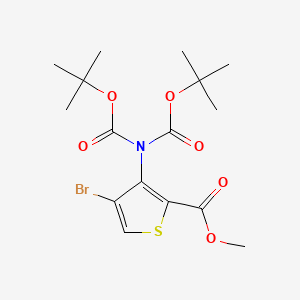


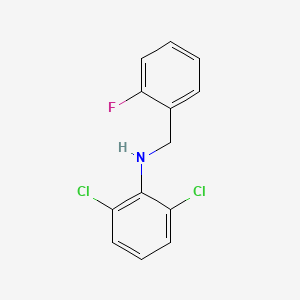
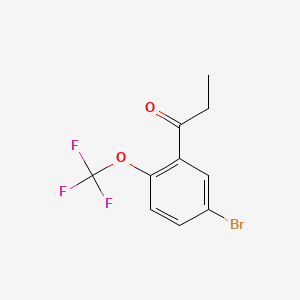
![5-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572410.png)
